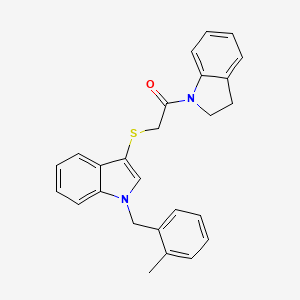
1-(indolin-1-yl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(indolin-1-yl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)ethanone is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CUDC-305, which is a potent inhibitor of histone deacetylase (HDAC) and epidermal growth factor receptor (EGFR) tyrosine kinase.
Mécanisme D'action
The mechanism of action of 1-(indolin-1-yl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)ethanone involves the inhibition of HDAC and EGFR tyrosine kinase. HDAC is an enzyme that plays a crucial role in the regulation of gene expression by removing acetyl groups from histone proteins. EGFR tyrosine kinase is a receptor that is involved in cell proliferation, differentiation, and survival. By inhibiting these two targets, 1-(indolin-1-yl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)ethanone can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(indolin-1-yl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)ethanone have been extensively studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In vivo studies have shown that 1-(indolin-1-yl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)ethanone can inhibit tumor growth in xenograft mouse models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 1-(indolin-1-yl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)ethanone is its potency as an HDAC and EGFR tyrosine kinase inhibitor. This compound has been shown to be more potent than other HDAC inhibitors, such as vorinostat and romidepsin. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in in vivo experiments.
Orientations Futures
There are several future directions for the research on 1-(indolin-1-yl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)ethanone. One direction is to study the combination of this compound with other anti-cancer agents to enhance its efficacy. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its optimal dosing and administration. Additionally, the potential applications of 1-(indolin-1-yl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)ethanone in other fields, such as neurodegenerative diseases and inflammation, can also be explored.
Méthodes De Synthèse
The synthesis of 1-(indolin-1-yl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)ethanone involves a multi-step process that requires expertise in organic chemistry. The first step involves the preparation of 2-(1H-indol-3-yl)ethan-1-amine by reacting indole with ethylenediamine. In the second step, 2-(1H-indol-3-yl)ethan-1-amine is reacted with 2-methylbenzyl chloride to form 2-(1H-indol-3-yl)-N-(2-methylphenyl)ethan-1-amine. The third step involves the reaction of 2-(1H-indol-3-yl)-N-(2-methylphenyl)ethan-1-amine with carbon disulfide and sodium hydride to form 2-(1H-indol-3-yl)-N-(2-methylphenyl)ethanethioamide. Finally, 2-(1H-indol-3-yl)-N-(2-methylphenyl)ethanethioamide is reacted with 2-bromoacetophenone to form 1-(indolin-1-yl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)ethanone.
Applications De Recherche Scientifique
1-(indolin-1-yl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)ethanone has been extensively studied for its potential applications in various scientific fields. One of the major applications of this compound is in cancer research. It has been found that 1-(indolin-1-yl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)ethanone is a potent inhibitor of HDAC and EGFR tyrosine kinase, which are both involved in cancer progression. Therefore, this compound has the potential to be used as an anti-cancer agent.
Propriétés
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2OS/c1-19-8-2-3-10-21(19)16-27-17-25(22-11-5-7-13-24(22)27)30-18-26(29)28-15-14-20-9-4-6-12-23(20)28/h2-13,17H,14-16,18H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISERXDOVLRAKFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(C3=CC=CC=C32)SCC(=O)N4CCC5=CC=CC=C54 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

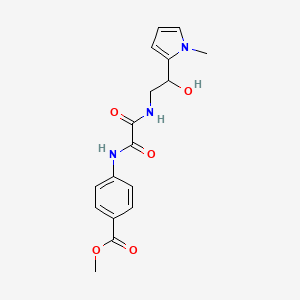

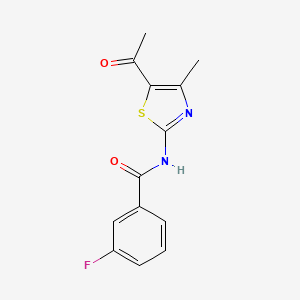
![2-Ethyl-5-((3-methoxyphenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2360216.png)

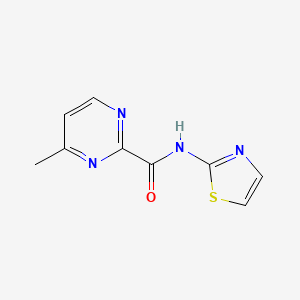
![Ethyl 2-[[2-[[4-(2-methoxyethyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]acetate](/img/structure/B2360220.png)
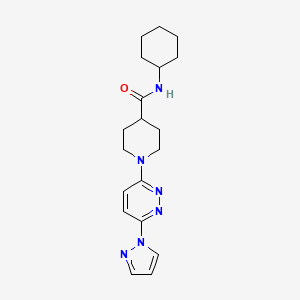
![5-[(3-Fluorophenyl)(3-methylpiperidin-1-yl)methyl]-2-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2360225.png)
![(E)-2-amino-1-((4-chlorobenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2360229.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propylbenzenesulfonamide](/img/structure/B2360231.png)
![3-[2-(Trifluoromethyl)phenyl]oxetan-3-amine](/img/structure/B2360232.png)
![Imidazo[1,5-a]pyridine-7-carboxylic acid dihydrochloride](/img/structure/B2360234.png)